4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 159874-34-7
VCID: VC21298427
InChI: InChI=1S/C16H24N2O2/c1-13(2)17-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
SMILES: CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester

CAS No.: 159874-34-7

Cat. No.: VC21298427

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester - 159874-34-7

Specification

CAS No. 159874-34-7
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O2/c1-13(2)17-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
Standard InChI Key WVCCTTCYYHHOIR-UHFFFAOYSA-N
SMILES CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity

PropertyDetails
IUPAC NameBenzyl 4-(propan-2-ylamino)piperidine-1-carboxylate
CAS Number159874-34-7
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Canonical SMILESCC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChI KeyWVCCTTCYYHHOIR-UHFFFAOYSA-N

Synthetic Routes

The synthesis of 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester involves three primary steps:

  • Formation of Piperidine Derivative

    • Piperidine reacts with isopropylamine to yield 4-isopropylamino-piperidine.

  • Carboxylation

    • The intermediate is treated with a carboxylating agent (e.g., phosgene or carbon dioxide), introducing the carboxylic acid group.

  • Esterification

    • The carboxylic acid is esterified with benzyl alcohol in the presence of a catalyst (e.g., sulfuric acid) to produce the final compound.

Industrial Methods

In industrial settings:

  • Continuous flow reactors are employed to optimize reaction conditions.

  • Automated systems ensure precise control over temperature, pressure, and reaction time, enhancing yield and scalability.

Reaction Types

The compound undergoes various reactions:

  • Oxidation: Converts the ester group into ketones or carboxylic acids.

  • Reduction: Reduces the ester group to an alcohol using hydrogen gas and palladium catalysts.

  • Substitution: Allows modification at the piperidine ring by introducing halogens or other substituents.

Common Reagents

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Hydrogen gas with palladium on carbon.

  • Substitution: Alkyl halides in the presence of sodium hydride.

Scientific Research

The compound serves as:

  • An intermediate in organic synthesis for complex molecules.

  • A model compound for studying enzyme inhibition and receptor binding.

Medicinal Chemistry

Preliminary studies suggest potential therapeutic applications, including:

  • Analgesic properties.

  • Anti-inflammatory effects.

Material Science

It can be used in developing new chemical processes and materials due to its versatile reactivity.

Comparison with Similar Compounds

CompoundKey Difference
4-Methylamino-piperidine-1-carboxylic acid benzyl esterMethyl group instead of isopropyl group
4-Ethylamino-piperidine-1-carboxylic acid benzyl esterEthyl group instead of isopropyl group

The isopropylamino group in this compound imparts distinct pharmacokinetic properties, making it unique for specific research applications.

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